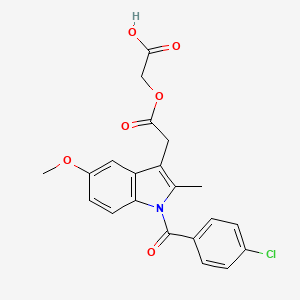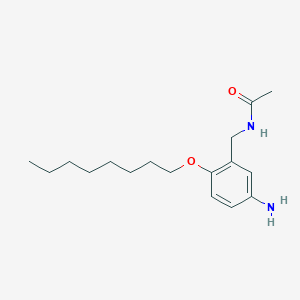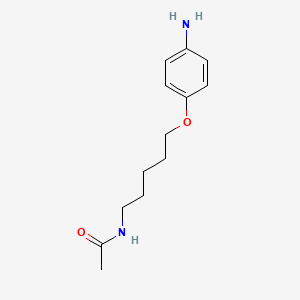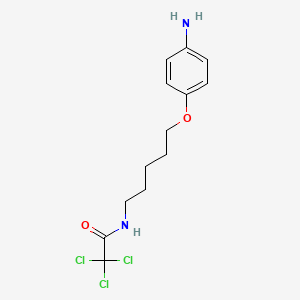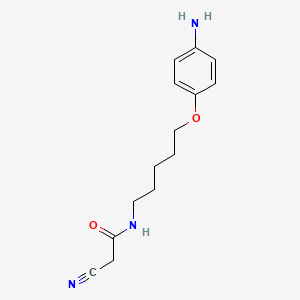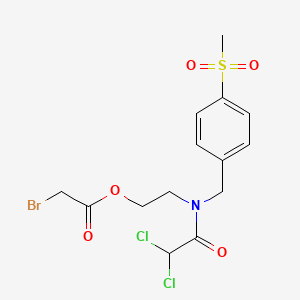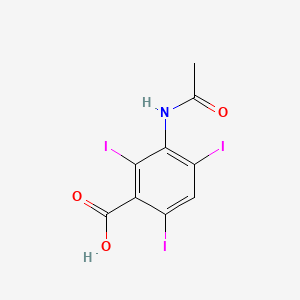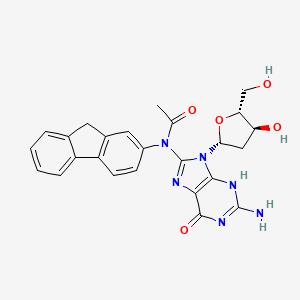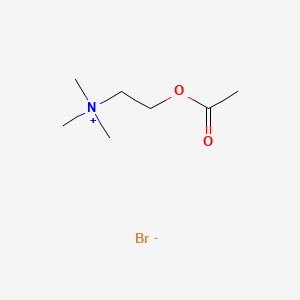
1,2,3,4-Tetrahydrogen-staurosporin
Übersicht
Beschreibung
1,2,3,4-Tetrahydrogen-staurosporine is a chemical compound with the formula C₂₈H₃₀N₄O₃ . It is a type of chemical entity and a subclass of a chemical compound . It has been associated with various biological activities, including the inhibition of protein kinase C .
Synthesis Analysis
The production of staurosporine, which includes 1,2,3,4-Tetrahydrogen-staurosporine, has been achieved through heterologous expression and process optimization . The biosynthetic gene cluster of staurosporine was captured and introduced into three heterologous hosts. The highest yield was achieved in Streptomyces albus J1074 . The yield of staurosporine was further improved by integrating two additional staurosporine biosynthetic gene clusters into the chromosome of the strain and optimizing the fermentation process .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydrogen-staurosporine contains a total of 70 bonds, including 42 non-H bonds, 21 multiple bonds, 2 rotatable bonds, 2 double bonds, and 19 aromatic bonds . It also includes 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 6 nine-membered rings, 2 ten-membered rings, 1 eleven-membered ring, and 7 twelve-membered rings .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydrogen-staurosporine has a molecular formula of C₂₈H₃₀N₄O₃ and a mass of 470.232±0 dalton . Its canonical SMILES is CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC .Wissenschaftliche Forschungsanwendungen
- Forscher haben 1,2,3,4-Tetrahydrogen-staurosporin auf seine antiviralen Wirkungen untersucht. In einer aktuellen Studie zeigte es Aktivität gegen SARS-CoV-2, Influenzavirus (FLU-A-B-C) und Respiratorisches Synzytialvirus (RSV) . Diese Ergebnisse deuten auf sein Potenzial als prophylaktisches Mittel gegen Atemwegsinfektionen hin.
- Die Verbindung zeigt immunmodulatorische Eigenschaften, indem sie die angeborenen Immunantworten verstärkt. Sie reguliert Zytokine (z. B. IFNγ, TNFα, IL-10, IL-6/12), Chemokine (CXCL1), antimikrobielle Peptide (HBD-2, LL-37) und das Komplementsystem (C3) nach oben. Solche Modulation könnte bei der Behandlung von Immundysregulationen wertvoll sein.
- This compound wurde gegen grampositive und gramnegative Bakterien sowie gegen Candida albicans getestet. Seine antibakteriellen und antifungalischen Aktivitäten machen es zu einem potenziellen Kandidaten zur Bekämpfung von mikrobiellen Infektionen .
- This compound hemmt Kinasen, einschließlich der Abl-Tyrosinkinase . Kinaseinhibitoren spielen eine entscheidende Rolle bei gezielten Krebstherapien und anderen Krankheiten, die eine abnorme Kinasesignalisierung beinhalten.
Antivirale Eigenschaften
Immunmodulation
Bakterielle und Pilzinfektionen
Kinase-Inhibition
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydrogen-staurosporine, a derivative of Staurosporine , is known to inhibit several protein kinases. The primary targets include Muscarinic acetylcholine receptor M1 , Tyrosine-protein kinase Lck , Serine/threonine-protein kinase pim-1 , Tyrosine-protein kinase ITK/TSK , Tyrosine-protein kinase SYK , MAP kinase-activated protein kinase 2 , Glycogen synthase kinase-3 beta , Tyrosine-protein kinase CSK , Cyclin-dependent kinase 2 , Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform , 3-phosphoinositide-dependent protein kinase 1 , Protein kinase C theta type , Tyrosine-protein kinase ZAP-70 , and Protein kinase C . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.
Mode of Action
1,2,3,4-Tetrahydrogen-staurosporine interacts with its targets by binding to the ATP-binding site on the kinase, thereby inhibiting the kinase activity . This interaction results in the modulation of downstream signaling pathways, affecting various cellular processes.
Biochemical Pathways
The compound’s action affects multiple biochemical pathways due to its broad spectrum of kinase targets. For instance, it can influence the PI3K/AKT pathway by inhibiting the Phosphatidylinositol 4,5-bisphosphate 3-kinase . This pathway is crucial for cell survival and growth. By inhibiting this pathway, 1,2,3,4-Tetrahydrogen-staurosporine can induce apoptosis and inhibit cell proliferation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 47056 , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydrogen-staurosporine’s action are primarily related to its ability to inhibit protein kinases. By inhibiting these enzymes, the compound can modulate various cellular processes, potentially leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation .
Biochemische Analyse
Biochemical Properties
1,2,3,4-Tetrahydrogen-staurosporine interacts with various enzymes and proteins. It is known to inhibit protein kinases, particularly tyrosine kinases .
Cellular Effects
1,2,3,4-Tetrahydrogen-staurosporine has a significant impact on cellular processes. It has been shown to induce apoptosis in many types of cells . It also has a remarkably strong cytotoxic effect . In A549 cells, a type of lung adenocarcinoma cell, 1,2,3,4-Tetrahydrogen-staurosporine has been shown to decrease cell mobility and invasiveness .
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydrogen-staurosporine involves its binding interactions with biomolecules and its effects on gene expression. It inhibits protein kinases by binding to their catalytic domains . This binding inhibits phosphorylation, which is a key process in many cellular functions .
Temporal Effects in Laboratory Settings
Over time, the effects of 1,2,3,4-Tetrahydrogen-staurosporine can change. For example, in laboratory settings, it has been observed that the cytotoxic effects of 1,2,3,4-Tetrahydrogen-staurosporine on cells increase over time .
Metabolic Pathways
1,2,3,4-Tetrahydrogen-staurosporine is involved in the purine degradation and salvage pathway . It interacts with enzymes such as purine nucleoside phosphorylase (PNP), which is important for the metabolism of purine bases .
Eigenschaften
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h5,7,9,11,17,20,26,29H,4,6,8,10,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWKTROWIIMNN-FYTWVXJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402482 | |
| Record name | AFN941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220038-19-7 | |
| Record name | AFN941 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



